6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline 6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.: 1789469-91-5
VCID: VC2862699
InChI: InChI=1S/C10H12ClN/c1-12-5-4-8-6-10(11)3-2-9(8)7-12/h2-3,6H,4-5,7H2,1H3
SMILES: CN1CCC2=C(C1)C=CC(=C2)Cl
Molecular Formula: C10H12ClN
Molecular Weight: 181.66 g/mol

6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline

CAS No.: 1789469-91-5

Cat. No.: VC2862699

Molecular Formula: C10H12ClN

Molecular Weight: 181.66 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline - 1789469-91-5

Specification

CAS No. 1789469-91-5
Molecular Formula C10H12ClN
Molecular Weight 181.66 g/mol
IUPAC Name 6-chloro-2-methyl-3,4-dihydro-1H-isoquinoline
Standard InChI InChI=1S/C10H12ClN/c1-12-5-4-8-6-10(11)3-2-9(8)7-12/h2-3,6H,4-5,7H2,1H3
Standard InChI Key WENOSXQZUHWESJ-UHFFFAOYSA-N
SMILES CN1CCC2=C(C1)C=CC(=C2)Cl
Canonical SMILES CN1CCC2=C(C1)C=CC(=C2)Cl

Introduction

Chemical Structure and Properties

Molecular Characteristics

6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline is an organic compound featuring a partially hydrogenated isoquinoline core structure with two key substitutions: a chlorine atom at the 6-position of the aromatic ring and a methyl group attached to the nitrogen at the 2-position. This molecular arrangement gives the compound distinctive chemical and biological properties compared to other tetrahydroisoquinoline derivatives.

The compound can be characterized by the following properties:

PropertyValue
Molecular FormulaC₁₀H₁₂ClN
Molecular Weight181.66 g/mol
StructureTetrahydroisoquinoline with 6-Cl and 2-methyl substitutions
AppearanceTypically a crystalline solid
SolubilityLikely soluble in organic solvents such as methanol, ethanol, and chloroform

Structural Features and Isomerism

The tetrahydroisoquinoline scaffold provides a semi-rigid framework that contains both an aromatic ring and a saturated heterocyclic ring with a nitrogen atom. The presence of the methyl group at the 2-position (on the nitrogen atom) creates a tertiary amine, which affects the basicity and nucleophilicity of the nitrogen. The chlorine atom at the 6-position influences the electron distribution in the aromatic ring, potentially affecting reactivity patterns and binding affinities to biological targets.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline can theoretically be approached through several routes, based on known chemistry of related compounds:

Method 1: N-Methylation of 6-Chloro-1,2,3,4-tetrahydroisoquinoline
This approach would start with 6-Chloro-1,2,3,4-tetrahydroisoquinoline and introduce the methyl group through an N-methylation reaction. Typically, this could involve treating the precursor with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.

Method 2: Chlorination of 2-Methyl-1,2,3,4-tetrahydroisoquinoline
Alternatively, starting with 2-methyl-1,2,3,4-tetrahydroisoquinoline, a chlorination reaction could be performed to introduce the chlorine atom at the 6-position. This approach would likely use chlorinating agents under controlled conditions.

Method 3: Pictet-Spengler Cyclization
A more comprehensive approach might involve a Pictet-Spengler cyclization of an appropriately substituted phenethylamine derivative with an aldehyde, followed by methylation of the nitrogen.

Reaction Conditions and Considerations

For the chlorination approach, controlled reaction conditions would be essential, as tetrahydroisoquinolines can undergo various chemical reactions, including oxidation and substitution. Based on information about related compounds, the following conditions might be appropriate:

Reaction TypeReagentsConditionsConsiderations
N-MethylationMethyl iodide, K₂CO₃DMF, 25-60°C, 4-12hBase selection is critical to prevent side reactions
ChlorinationSOCl₂ or PCl₅Controlled temperature, inert atmosphereSelectivity for the 6-position is essential
Pictet-SpenglerPhenethylamine derivative, aldehyde, acid catalystVarious solvents, mild to moderate heatingRegioselectivity may be challenging

Chemical Reactivity

Types of Reactions

Based on the reactivity patterns of similar tetrahydroisoquinoline derivatives, 6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline would likely participate in several types of chemical reactions:

Oxidation Reactions: The compound could undergo oxidation to form the corresponding isoquinoline or dihydroisoquinoline derivatives, particularly at the 3,4-positions of the saturated ring.

Reaction TypeCommon ReagentsMajor ProductsReference Conditions
OxidationKMnO₄, CrO₃6-Chloro-2-methylisoquinoline derivativesModerate temperature, aqueous or organic media
Nucleophilic SubstitutionAmines, thiols, alcohols6-Substituted-2-methyl-1,2,3,4-tetrahydroisoquinolinesBase, potential catalyst, moderate heating
N-DealkylationStrong oxidants, α-chloroethyl chloroformate6-Chloro-1,2,3,4-tetrahydroisoquinolineSpecialized conditions required

Biological Activity and Mechanisms

Structure-Activity Relationships

The specific combination of a chlorine atom at the 6-position and a methyl group at the 2-position may create a unique pharmacological profile:

  • The chlorine substituent can enhance membrane permeability and binding to target proteins through halogen bonding.

  • The N-methyl group may affect the basicity of the nitrogen, influencing receptor binding and metabolic stability.

  • The combination could result in altered distribution in biological systems and different interaction patterns with target receptors.

Research Applications

Medicinal Chemistry

6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline and similar compounds have potential applications in several areas of medicinal chemistry:

Drug Development: The compound could serve as a lead structure for developing pharmaceuticals targeting neurological disorders, based on the observed neuroprotective effects of related compounds.

Structure-Activity Relationship Studies: Systematic modification of the tetrahydroisoquinoline scaffold, including the specific 6-chloro-2-methyl substitution pattern, can provide valuable insights into structure-activity relationships.

Chemical Probes: These compounds may function as chemical probes for investigating biological systems, particularly those involving neurotransmitter systems or inflammatory pathways.

Synthetic Organic Chemistry

In synthetic organic chemistry, 6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline could serve as:

Building Block: The compound can function as an intermediate in the synthesis of more complex molecules, utilizing the reactivity of both the chlorine substituent and the tetrahydroisoquinoline core.

Reagent: In certain organic transformations, particularly those involving nitrogen-containing heterocycles, this compound might serve as a specialized reagent.

Current Research Focus

Recent research interests in tetrahydroisoquinoline derivatives include:

Research AreaFocusPotential Impact
Neurodegenerative DisordersEvaluation of neuroprotective effects and mechanismsNew therapeutic approaches for Parkinson's and related diseases
Antimicrobial ResearchAssessment of activity against drug-resistant pathogensAlternative antimicrobial agents
Cancer ResearchInvestigation of anticancer properties and cellular targetsNovel anticancer drug candidates
Chemical MethodologyDevelopment of new synthetic approachesMore efficient access to complex molecules

Comparison with Similar Compounds

Structural Analogues

To understand the unique properties of 6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline, it's valuable to compare it with structurally related compounds:

CompoundStructure DifferenceKey Property DistinctionsPotential Advantage
1,2,3,4-TetrahydroisoquinolineNo Cl, no methyl groupMore basic nitrogen, different lipophilicitySimpler structure, potential scaffold
6-Chloro-1,2,3,4-tetrahydroisoquinolineNo methyl groupSecondary amine vs. tertiary amineDifferent pharmacokinetic profile
2-Methyl-1,2,3,4-tetrahydroisoquinolineNo chlorine atomDifferent electronic properties on aromatic ringAltered membrane permeability
6-Bromo-1,2,3,4-tetrahydroisoquinolineBr instead of Cl, no methylDifferent halogen bonding propertiesPotentially higher activity in some systems
6-Methyl-1,2,3,4-tetrahydroisoquinolineMethyl instead of Cl, no N-methylElectron-donating vs. electron-withdrawing effectDifferent receptor binding profile

Pharmacological Comparisons

The biological activities of these compounds may differ significantly based on their structural features:

Receptor Binding: The N-methylation in 6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline likely alters its binding to various receptors compared to the non-methylated analogue.

Metabolic Stability: The N-methyl group typically increases metabolic stability by preventing certain metabolic pathways that act on secondary amines.

Blood-Brain Barrier Penetration: The combination of the chlorine atom and N-methyl group may influence the compound's ability to cross the blood-brain barrier, a critical factor for CNS-targeted drugs.

Future Research Directions

Knowledge Gaps

Several areas require further investigation to fully understand the properties and potential of 6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline:

Comprehensive Pharmacological Profile: Detailed studies on receptor binding, enzyme inhibition, and cellular effects are needed.

Metabolic Pathways: Understanding how this compound is metabolized in biological systems would provide important insights for drug development.

Toxicological Assessment: Evaluation of potential toxicity, including genotoxicity, cardiotoxicity, and neurotoxicity, is essential for any therapeutic applications.

Promising Research Areas

Research DirectionApproachPotential Outcome
Targeted Drug Delivery SystemsIncorporation into nanoparticles or other delivery vehiclesEnhanced efficacy and reduced side effects
Combination TherapiesEvaluation with established drugsSynergistic effects in disease treatment
Green Synthesis MethodsDevelopment of environmentally friendly preparation routesMore sustainable production processes
Structural ModificationsSystematic variation of substituentsOptimized compounds with improved properties

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